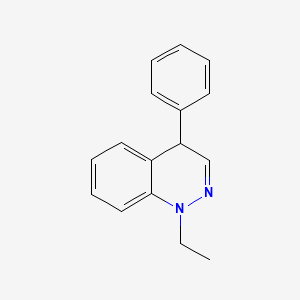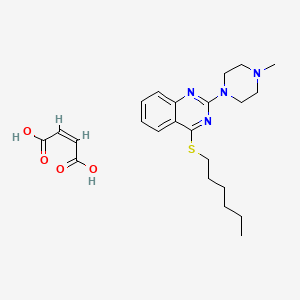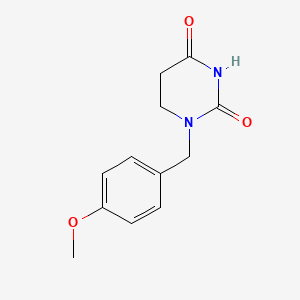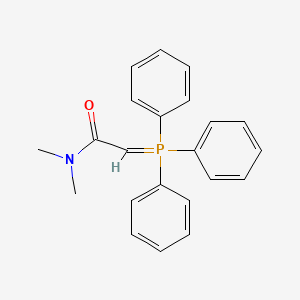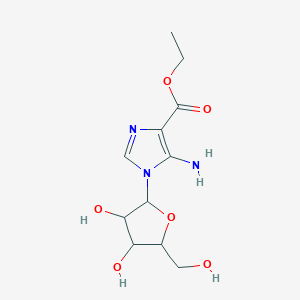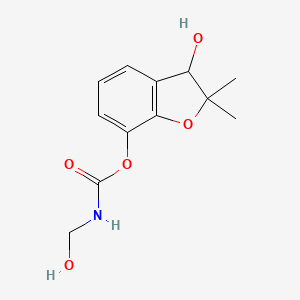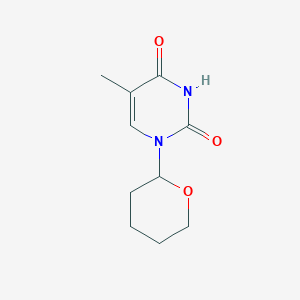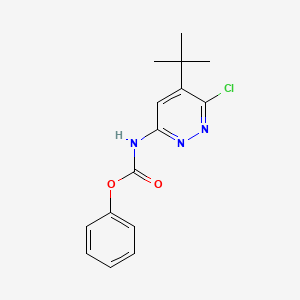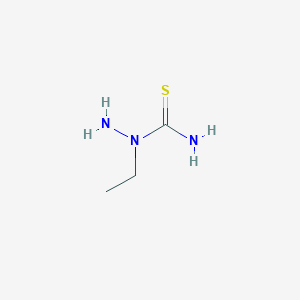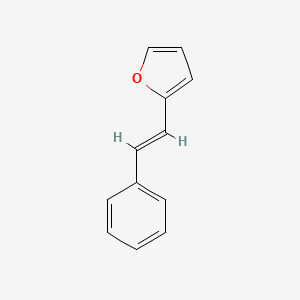![molecular formula C9H9ClN4OS B12915751 5-Amino-2-{[(5-chlorothiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one CAS No. 77961-44-5](/img/structure/B12915751.png)
5-Amino-2-{[(5-chlorothiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-(((5-chlorothiophen-2-yl)methyl)amino)pyrimidin-4(1H)-one is a heterocyclic compound that contains both pyrimidine and thiophene rings. Compounds with such structures are often of interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(((5-chlorothiophen-2-yl)methyl)amino)pyrimidin-4(1H)-one typically involves multi-step reactions starting from commercially available precursors. A common synthetic route might include:
Formation of the thiophene ring: Starting with a chlorinated thiophene derivative.
Amination: Introduction of the amino group to the thiophene ring.
Pyrimidine ring formation: Cyclization reactions to form the pyrimidine ring.
Final modifications: Functional group transformations to achieve the desired compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could be used to modify the amino groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles, or electrophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Material Science:
Biology and Medicine
Drug Development: Potential as a lead compound for the development of new pharmaceuticals.
Biological Probes: Use in studying biological pathways and mechanisms.
Industry
Agriculture: Possible applications as a pesticide or herbicide.
Chemical Manufacturing: Intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might involve interaction with specific enzymes or receptors, leading to inhibition or activation of biological pathways. Molecular targets could include kinases, proteases, or other proteins involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-(((5-chlorothiophen-2-yl)methyl)amino)pyrimidine: Lacks the 4(1H)-one group.
2-Amino-4-chloropyrimidine: Similar pyrimidine structure but different substituents.
Thiophene derivatives: Various compounds with modifications on the thiophene ring.
Uniqueness
The unique combination of the pyrimidine and thiophene rings, along with the specific substituents, gives 5-Amino-2-(((5-chlorothiophen-2-yl)methyl)amino)pyrimidin-4(1H)-one distinct chemical and biological properties that may not be present in similar compounds.
Properties
CAS No. |
77961-44-5 |
|---|---|
Molecular Formula |
C9H9ClN4OS |
Molecular Weight |
256.71 g/mol |
IUPAC Name |
5-amino-2-[(5-chlorothiophen-2-yl)methylamino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H9ClN4OS/c10-7-2-1-5(16-7)3-12-9-13-4-6(11)8(15)14-9/h1-2,4H,3,11H2,(H2,12,13,14,15) |
InChI Key |
DJNLJNZMLFEVTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Cl)CNC2=NC=C(C(=O)N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



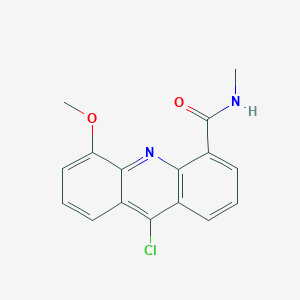

![N-[3-(4-Phenyl-2H-imidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]acetamide](/img/structure/B12915691.png)
